8-Deazafolic acid

Vue d'ensemble

Description

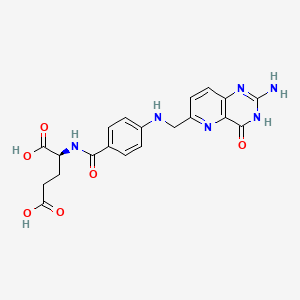

8-Deazafolic acid is a synthetic analogue of folic acid, which is a crucial vitamin involved in various biological processes. This compound is structurally similar to folic acid but lacks a nitrogen atom at the eighth position of the pteridine ring. This modification imparts unique properties to this compound, making it a valuable tool in scientific research and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Deazafolic acid typically involves the construction of the tetrahydrofolate skeleton. One efficient method starts from pterin analogues and aromatic amines, leading to the formation of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives. This process involves a novel aziridine intermediate, which helps avoid byproducts of carbon-nitrogen bond hydrogenolysis commonly seen in traditional synthetic strategies .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and solvent-free conditions can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Deazafolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert this compound into its tetrahydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various tetrahydro derivatives and substituted analogues of this compound .

Applications De Recherche Scientifique

8-Deazafolic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of folate analogues in various chemical reactions.

Biology: The compound serves as an inhibitor of folate-dependent enzymes, making it useful in studying metabolic pathways involving folate.

Medicine: this compound has shown potential as an antimicrobial agent against folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei.

Mécanisme D'action

8-Deazafolic acid exerts its effects by inhibiting folate-dependent enzymes. It primarily targets dihydrofolate reductase and thymidylate synthase, enzymes crucial for DNA synthesis and repair. By inhibiting these enzymes, this compound disrupts the synthesis of thymidylate and purine nucleotides, leading to impaired DNA replication and cell division .

Comparaison Avec Des Composés Similaires

Methotrexate: A well-known folate analogue used in cancer therapy.

Aminopterin: Another folate analogue with similar inhibitory effects on folate-dependent enzymes.

N10-Propargyl-5,8-dideazafolic acid (CB3717): Primarily acts on thymidylate synthase.

5,10-Dideazatetrahydrofolic acid (DDATHF): Selective inhibitor of glycinamide ribonucleotide transformylase.

Uniqueness of 8-Deazafolic Acid: this compound is unique due to its structural modification, which imparts distinct properties compared to other folate analogues. Its ability to inhibit multiple folate-dependent enzymes and its potential antimicrobial and anticancer activities make it a valuable compound in both research and therapeutic contexts .

Activité Biologique

8-Deazafolic acid is a folate analogue that has garnered attention due to its potential as an antifolate agent, particularly in the context of cancer therapy. This article delves into its biological activity, transport mechanisms, and therapeutic implications based on diverse research findings.

This compound is structurally similar to folic acid but lacks the nitrogen atom at the 8-position of the pteridine ring. This modification significantly influences its interaction with folate-dependent enzymes, particularly dihydrofolate reductase (DHFR) and glycinamide ribonucleotide transformylase (GARTF). The absence of the nitrogen atom alters substrate binding and enzymatic inhibition properties.

Table 1: Comparison of Folate Analogues and Their Biological Activities

| Compound | Structure Modification | Kinetic Activity (Ki) | Target Enzyme |

|---|---|---|---|

| This compound | N-8 position modification | Not specified | DHFR |

| Methotrexate | N10 position modification | 0.1 nM | DHFR |

| Lometrexol | 6R diastereomer | 60 nM | DHFR |

| 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) | Full tetrahydrofolate structure | 15 nM | GARTF |

Transport Mechanisms

The biological activity of antifolates like this compound is highly dependent on their transport into cells. Two primary transport systems are involved:

- Reduced Folate Carrier (RFC) : This system facilitates the uptake of folate and its analogues into cells. Studies indicate that modifications in the structure can enhance or diminish affinity for RFC.

- Membrane-Associated Folate Binding Protein (mFBP) : This protein also plays a role in transporting folate derivatives. However, structural changes at specific sites can significantly affect binding affinity.

Research shows that while this compound can be transported via these systems, its efficacy may vary depending on the expression levels of RFC and mFBP in different cell types .

Case Study: Efficacy Against Tumor Cells

In a study examining various antifolate compounds, including this compound, researchers found that it exhibited significant growth inhibition in tumor cell lines resistant to methotrexate. The compound's ability to target cells relying on de novo purine biosynthesis was highlighted as a key factor in its effectiveness.

- Study Findings :

Clinical Implications

The unique properties of this compound make it a promising candidate for further clinical development. Its ability to bypass some resistance mechanisms seen with traditional antifolates could lead to improved treatment options for patients with specific cancer types.

Potential Side Effects

While the therapeutic potential is significant, caution is warranted regarding potential side effects such as myelosuppression, which has been observed with other antifolates. Co-supplementation with folic acid may mitigate some adverse effects but requires careful management in clinical settings .

Propriétés

Numéro CAS |

51989-25-4 |

|---|---|

Formule moléculaire |

C20H20N6O6 |

Poids moléculaire |

440.4 g/mol |

Nom IUPAC |

2-[[4-[(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-6,14,22H,7-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30) |

Clé InChI |

PEIIBFVUZRSFNO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-Deazafolic acid; NSC 173522; NSC-173522; NSC173522; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.